Undecyl 6-bromohexylcarbamate
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Overview
Description
Preparation Methods
The synthesis of undecyl 6-bromohexylcarbamate involves the reaction of undecanol with 6-bromohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Undecyl 6-bromohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbamate group can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Undecyl 6-bromohexylcarbamate has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles, which are essential for drug delivery systems.
Biology: The compound can be used to modify biological molecules, enhancing their stability and functionality.
Medicine: Lipid nanoparticles prepared using this compound are investigated for their potential in targeted drug delivery and gene therapy.
Industry: It is used in the development of advanced materials with specific properties, such as improved hydrophobicity or biocompatibility.
Mechanism of Action
The mechanism of action of undecyl 6-bromohexylcarbamate involves its ability to form stable carbamate linkages with various substrates. This property is exploited in the preparation of lipid nanoparticles, where the compound acts as a stabilizing agent, enhancing the stability and delivery efficiency of the nanoparticles. The molecular targets and pathways involved include interactions with lipid bilayers and cellular membranes, facilitating the delivery of therapeutic agents to specific cells or tissues.
Comparison with Similar Compounds
Undecyl 6-bromohexylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 6-bromohexylcarbamate: Similar in structure but with a tert-butyl group instead of an undecyl group.
Embelin derivatives: These compounds also contain long hydrophobic chains and are used in similar applications, such as drug delivery and material science.
The uniqueness of this compound lies in its specific structure, which provides distinct properties such as enhanced hydrophobicity and stability, making it particularly useful in the preparation of lipid nanoparticles.
Properties
Molecular Formula |
C18H36BrNO2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
undecyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C18H36BrNO2/c1-2-3-4-5-6-7-8-11-14-17-22-18(21)20-16-13-10-9-12-15-19/h2-17H2,1H3,(H,20,21) |
InChI Key |
GIHQWZQSWNXUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)NCCCCCCBr |
Origin of Product |
United States |
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